N-(3-chloro-4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperazine ring, which is substituted with a 3-oxo group and an acetamide moiety. The compound also contains a 3-chloro-4-fluorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 3-Oxo Group: The 3-oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions using acetic anhydride or acetyl chloride.
Substitution with the 3-Chloro-4-Fluorophenyl Group: The final step involves the substitution reaction where the piperazine derivative is reacted with 3-chloro-4-fluoroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 3-chloro-4-fluorophenyl group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The unique combination of the 3-chloro-4-fluorophenyl group and the 3-oxopiperazin-2-yl moiety in This compound may confer distinct chemical and biological properties, such as enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C12H13ClFN3O2 |
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Molecular Weight |
285.70 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C12H13ClFN3O2/c13-8-5-7(1-2-9(8)14)17-11(18)6-10-12(19)16-4-3-15-10/h1-2,5,10,15H,3-4,6H2,(H,16,19)(H,17,18) |
InChI Key |
GIDBHFJOSWPDLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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